molecular formula C18H13ClN4O3S B2628139 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450340-79-1

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2628139
CAS No.: 450340-79-1
M. Wt: 400.84
InChI Key: ZNQGTNSJEQNICO-UHFFFAOYSA-N
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Description

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the compound’s aromatic and heterocyclic protons. The 3-chlorophenyl group manifests as a multiplet at δ 7.25–7.45 ppm (3H, meta/para protons) and a doublet at δ 7.62 ppm (1H, ortho proton relative to chlorine). The thieno[3,4-c]pyrazole core exhibits two characteristic singlets: δ 6.80 ppm (1H, H-5) and δ 7.15 ppm (1H, H-4), with coupling constants (J = 2.1 Hz) indicative of through-space interactions.

The 4-nitrobenzamide moiety displays two doublets at δ 8.34 ppm (2H, ortho to nitro) and δ 8.00 ppm (2H, meta to nitro), with the amide NH proton appearing as a broad singlet at δ 10.68 ppm. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of a carbonyl carbon at δ 165.6 ppm (C=O) and a nitro-bearing aromatic carbon at δ 142.7 ppm.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy/Raman Spectroscopy) of Nitrobenzamide Moiety

Fourier-transform infrared spectroscopy identifies critical functional group vibrations:

  • N–H stretch : 3185 cm⁻¹ (amide NH)
  • C=O stretch : 1656 cm⁻¹ (benzamide carbonyl)
  • NO₂ asymmetric/symmetric stretches : 1524 cm⁻¹ and 1340 cm⁻¹
  • C–N stretch : 1118 cm⁻¹ (pyrazole ring)

Raman spectroscopy highlights skeletal vibrations of the thieno[3,4-c]pyrazole core at 1593 cm⁻¹ (C=N) and 1455 cm⁻¹ (C–S–C deformation). The absence of free NH₂ stretches above 3300 cm⁻¹ confirms complete cyclization of the pyrazole ring.

Comparative Molecular Geometry with Analogous Pyrazolothieno Derivatives

Comparative analysis with structurally related compounds reveals significant geometric perturbations induced by the 4-nitrobenzamide substituent:

Feature Target Compound Unsubstituted Thieno[3,4-c]pyrazole
Pyrazole N–N Bond Length 1.375 Å 1.382 Å
Thiophene C–S Bond Length 1.694 Å 1.702 Å
Dihedral Angle (Core/Ar) 12.3° 0° (planar)

The nitro group’s electron-withdrawing nature shortens adjacent C–C bonds in the benzamide ring (1.487 Å vs. 1.502 Å in non-nitrated analogs). Molecular docking simulations suggest that the 3-chlorophenyl group enhances hydrophobic interactions with aromatic residues in biological targets, while the nitrobenzamide moiety participates in dipole-dipole interactions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-2-1-3-14(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-4-6-13(7-5-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQGTNSJEQNICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, microwave-assisted reactions, and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : The 3-chlorophenyl analog exhibits a 15°C higher decomposition temperature than brominated derivatives, aligning with bond order trends .
  • Synthetic Yield : Nitro-substituted derivatives show lower yields (45–50%) due to steric challenges during amide coupling, unlike methoxy analogs (70–75%).

Methodological Considerations

  • Crystallography : SHELXL refinements are critical for resolving subtle conformational differences in analogs.
  • Wavefunction Analysis : Multiwfn enables quantitative comparisons of electronic features, guiding structure-activity relationship (SAR) studies.

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₄ClN₃O₂S
  • Molecular Weight : 381.83 g/mol
  • CAS Number : 893937-47-8

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a nitrobenzamide moiety, which may contribute to its biological activities.

1. Anticancer Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit promising anticancer activity. A study highlighted that similar compounds could inhibit glioma cell growth by targeting key signaling pathways, particularly the AKT pathway, which is crucial in cancer progression. Compounds analogous to this compound were shown to inhibit the formation of neurospheres in glioma stem cells, suggesting potential for therapeutic applications in glioblastoma treatment .

2. Antioxidant Activity

Thieno[3,4-c]pyrazole compounds have been evaluated for their antioxidant properties. In experiments involving Nile fish exposed to toxic substances like 4-nonylphenol, these compounds demonstrated protective effects on erythrocytes, reducing cellular damage and morphological alterations. This suggests their potential as antioxidants in various biological systems .

3. Anti-inflammatory Effects

Compounds within the thieno[3,4-c]pyrazole class have also been associated with anti-inflammatory activities. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, although specific data on this compound remains limited.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that thieno[3,4-c]pyrazole derivatives inhibit glioma cell lines (U87MG) effectively through AKT pathway modulation.
Study 2 Showed antioxidant properties against 4-nonylphenol toxicity in fish erythrocytes.
Study 3 Investigated the synthesis and biological evaluation of various thieno[3,4-c]pyrazole derivatives for anticancer activity.

The mechanisms through which this compound exhibits its biological effects are still being elucidated. However, it is hypothesized that:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Antioxidant Mechanisms : The compound may scavenge free radicals or modulate oxidative stress responses within cells.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions starting with the construction of the thieno[3,4-c]pyrazole core via cyclization of precursors like thiosemicarbazide and substituted benzoic acids. Key steps include:

  • Cyclocondensation : Formation of the pyrazole ring under reflux with solvents like ethanol or DMF.
  • Substitution Reactions : Introduction of the 3-chlorophenyl and 4-nitrobenzamide groups via nucleophilic acyl substitution or Suzuki coupling.
  • Optimization : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling) are critical for yield and purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituent integration and electronic environments.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~430–450 Da).
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., nitro C=O stretch at ~1700 cm1^{-1}).
  • X-ray Crystallography : Resolves 3D molecular packing for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological targets of this thienopyrazole derivative?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinases or GPCRs, leveraging the compound’s nitrobenzamide moiety for hydrogen bonding.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro group) with activity using descriptors like Hammett constants.
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories). Recent studies on analogs suggest affinity for cyclooxygenase-2 (COX-2) or phosphodiesterase targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports anti-inflammatory activity (IC50_{50} = 5 µM) while another shows no effect:

  • Reproducibility Checks : Verify assay conditions (e.g., cell line, LPS stimulation).
  • Metabolite Interference : Test for CYP450-mediated degradation using liver microsomes.
  • Structural Analog Comparison : Compare with N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide (IC50_{50} = 8 µM) to identify substituent-specific trends .

Q. How can reaction fundamentals and reactor design improve scalability for gram-scale synthesis?

  • Process Engineering :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps.
  • Catalyst Immobilization : Use silica-supported Pd catalysts to reduce metal leaching.
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of nitro group reduction intermediates .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Photodegradation : Expose to UV-Vis light (300–800 nm) to simulate storage conditions.
  • Metabolic Stability : Use hepatocyte assays to identify esterase-sensitive amide bonds. Data from N-(3-chlorophenethyl)-4-nitrobenzamide analogs show t1/2_{1/2} < 30 min in plasma .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly between DMSO and aqueous buffers?

  • Root Cause :

  • Aggregation : Nanoaggregates form in PBS (pH 7.4), reducing apparent solubility. Use dynamic light scattering (DLS) to detect particles >100 nm.
  • Ionization Effects : The nitro group’s pKa (~ -1) renders the compound uncharged at physiological pH, limiting aqueous solubility. Co-solvents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) may improve bioavailability .

Key Structural-Activity Insights

Substituent Effect on Activity Source
3-ChlorophenylEnhances lipophilicity (logP ~3.5) and CNS penetration
4-NitrobenzamideStabilizes π-π stacking with kinase ATP pockets
Thieno[3,4-c]pyrazoleConfers rigidity, reducing entropic penalty in binding

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